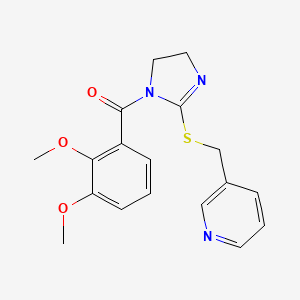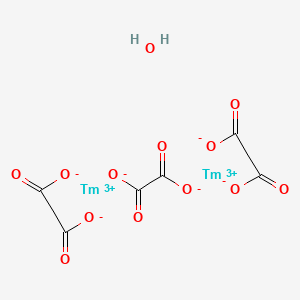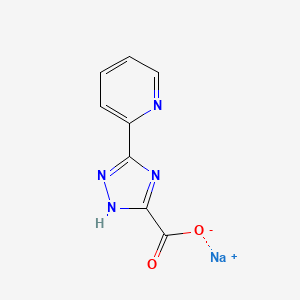
Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate” is a compound that belongs to the 1,2,4-triazole family. Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors . They also exhibit a broad spectrum of pharmacological action .
Synthesis Analysis
The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . This reaction results in a novel 1,2,4-triazole intermediate .Molecular Structure Analysis
The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound exhibits potent anti-inflammation activity in vitro . An egg albumin denaturation assay to assess the anti-inflammatory effect of the synthesized compound showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 µg/mL) compared to 81.3% for Aspirin as standard drug .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Antibacterial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate derivatives have been synthesized as new precursors to produce biologically active heterocycles. These compounds, including 1,2,4-triazole derivatives, have demonstrated antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Material Science and Luminescence
Thermal and Spectroscopic Properties : The study of light lanthanides (III) complexes with pyridine-2,5-dicarboxylic acid revealed the formation of sodium salts and hydrated complexes. These complexes show significant thermal stability and spectroscopic properties, offering insights into the design of materials with specific thermal and optical characteristics (Rzączyńska et al., 2010).
Photoluminescence Properties : A family of d(10) coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand was studied for central-metal exchange and improved catalytic activity. These polymers exhibit notable photoluminescence properties, highlighting their potential in photonic applications (Wang et al., 2016).
Catalysis
- Catalytic Applications in Water/Organic Solvent Biphasic Systems : The use of a water-soluble pyridyl-triazole ligand in combination with ruthenium and iridium has shown effectiveness in catalyzing the hydrogenation of CC and CO double bonds. This application demonstrates the ligand's utility in facilitating catalytic reactions in biphasic systems, offering a sustainable approach to chemical synthesis (Paganelli et al., 2015).
Propriétés
IUPAC Name |
sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2.Na/c13-8(14)7-10-6(11-12-7)5-3-1-2-4-9-5;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKANSKUADUHPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

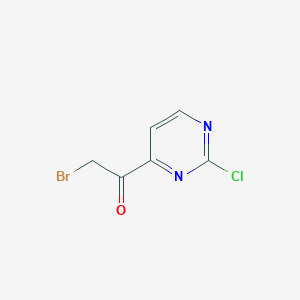
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2922517.png)
![(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol](/img/structure/B2922518.png)
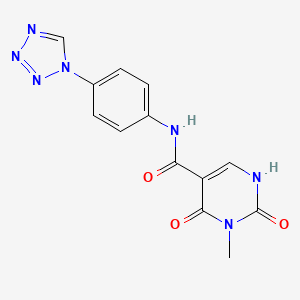
![1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid](/img/structure/B2922522.png)
![9-cyclohexyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2922523.png)
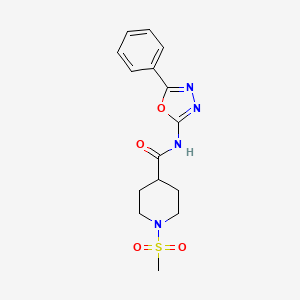
![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)
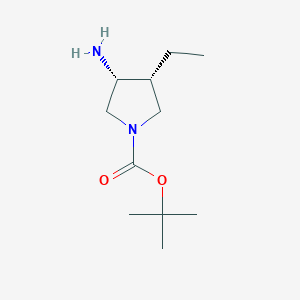
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922529.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)
